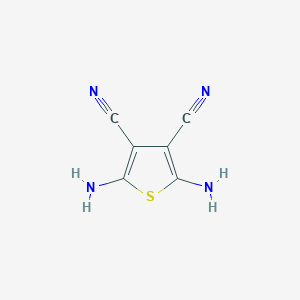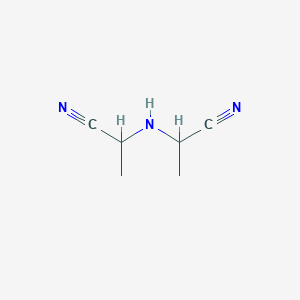
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Overview
Description
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid compound characterized by the presence of hydroxy groups at the 3 and 7 positions on the cholestane skeleton . This compound is a derivative of 5beta-cholestane and plays a significant role in various biological processes, including bile acid biosynthesis .
Mechanism of Action
Target of Action
The primary target of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3alpha,7alpha-Dihydroxycoprostanic acid, is the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds as acid-thiol ligases .
Mode of Action
The compound interacts with its target enzyme, 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, and undergoes a chemical reaction . The reaction involves the compound, ATP, and CoA, resulting in AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .
Biochemical Pathways
The compound is involved in the bile acid biosynthesis pathway . It is a metabolite produced during a metabolic reaction in humans and mice . The compound is a cholestanoid that is 5β-cholestan-26-oic acid substituted by α-hydroxy groups at positions 3 and 7 .
Biochemical Analysis
Biochemical Properties
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is involved in bile acid biosynthesis . It is a substrate of the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), which catalyzes the chemical reaction ATP + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate + CoA AMP + diphosphate + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .
Molecular Mechanism
It is known to be involved in the formation of chenodeoxycholic acid, a bile acid
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestane at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of specific oxidizing agents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can selectively hydroxylate the cholestane skeleton. These methods are advantageous due to their specificity and efficiency in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydroxy groups into other functional groups, such as hydrogen atoms.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alkanes or alcohols .
Scientific Research Applications
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid: This compound has an additional hydroxy group at the 12 position, which affects its chemical properties and biological activity.
5beta-Cholestane: The parent compound of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, lacking the hydroxy groups at the 3 and 7 positions.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This compound’s role in bile acid biosynthesis and its potential therapeutic applications highlight its significance in both biological and industrial contexts .
Properties
IUPAC Name |
(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYGDKGRKKBSN-HKFUITGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17974-66-2 | |
| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?
A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.
Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?
A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []
Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?
A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)





![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)







